molecular formula C18H13F3N2O B12911174 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one CAS No. 651316-08-4

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one

Cat. No.: B12911174
CAS No.: 651316-08-4
M. Wt: 330.3 g/mol
InChI Key: WWKURJHDGHRWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidinone ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidinones or reduced aromatic rings.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, where it could be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-6-(p-tolyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    5-Phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the p-tolyl group, potentially affecting its interaction with biological targets.

Uniqueness

The presence of both the p-tolyl and trifluoromethyl groups in 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one makes it unique, potentially offering a combination of enhanced biological activity and metabolic stability.

Properties

CAS No.

651316-08-4

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

4-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H13F3N2O/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(24)23-17(22-15)18(19,20)21/h2-10H,1H3,(H,22,23,24)

InChI Key

WWKURJHDGHRWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.